An In-depth Technical Guide to the Crystal Structure of Manganese Sulfate Heptahydrate for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Structure of Manganese Sulfate Heptahydrate for Researchers, Scientists, and Drug Development Professionals
Introduction: Manganese sulfate heptahydrate (MnSO₄·7H₂O), known mineralogically as mallardite, is a hydrated inorganic compound with significant applications in various scientific and industrial fields. For researchers, scientists, and drug development professionals, a thorough understanding of its crystal structure is paramount. The arrangement of atoms and molecules within the crystal lattice dictates its physical and chemical properties, influencing its behavior in biological systems and its suitability for various applications. This technical guide provides a comprehensive analysis of the crystal structure of manganese sulfate heptahydrate, detailed experimental protocols for its characterization, and an exploration of relevant biological signaling pathways.
Physicochemical Properties
Manganese sulfate heptahydrate is a pinkish, crystalline solid that is highly soluble in water. It is one of several hydrated forms of manganese sulfate, with the number of water molecules in the crystal lattice influencing its stability and properties.[1]
| Property | Value | Reference |
| Chemical Formula | MnSO₄·7H₂O | [1] |
| Molar Mass | 277.11 g/mol | [2] |
| Appearance | Pinkish rhombic crystals | [3] |
| Crystal System | Monoclinic | [4][5] |
| Space Group | P2₁/c | [6][7] |
| Solubility in Water | Very soluble | [3] |
| Decomposition | Dehydrates upon heating | [3] |
Crystallographic Data
Manganese sulfate heptahydrate is isostructural with other members of the melanterite group, such as ferrous sulfate heptahydrate (FeSO₄·7H₂O).[7][8] Detailed structural analysis, particularly through neutron diffraction, has been performed on these analogous compounds, providing a precise model for the crystal structure of MnSO₄·7H₂O.[6][9] The structure consists of [Mn(H₂O)₆]²⁺ octahedra, sulfate tetrahedra, and an interstitial water molecule.[7]
Lattice Parameters
The unit cell dimensions for manganese sulfate heptahydrate's isostructural analogue, melanterite, have been determined with high precision.
| Parameter | Value (Å or °) | Reference |
| a | 14.0774(9) | [6][9] |
| b | 6.5039(4) | [6][9] |
| c | 11.0506(7) | [6][9] |
| β | 105.604(1) | [6][9] |
| **Volume (ų) ** | 973.11(10) | [8] |
Atomic Coordinates
The following atomic coordinates are based on the neutron diffraction data of deuterated melanterite, which provides an accurate model for the positions of atoms in manganese sulfate heptahydrate.
| Atom | x | y | z |
| Mn1 | 0.5000 | 0.5000 | 0.5000 |
| Mn2 | 0.0000 | 0.5000 | 0.0000 |
| S | 0.2526(3) | 0.0713(6) | 0.2527(4) |
| O1 | 0.1521(3) | 0.0838(6) | 0.2541(4) |
| O2 | 0.2903(3) | 0.2500(6) | 0.2089(4) |
| O3 | 0.2889(3) | -0.0984(6) | 0.2039(4) |
| O4 | 0.2791(3) | 0.0536(6) | 0.3929(4) |
| O(w1) | 0.4079(4) | 0.3209(7) | 0.4003(5) |
| O(w2) | 0.3891(4) | 0.6973(7) | 0.4891(5) |
| O(w3) | 0.5843(4) | 0.5085(7) | 0.3479(5) |
| O(w4) | 0.1084(4) | 0.6729(7) | 0.0913(5) |
| O(w5) | 0.0989(4) | 0.3159(7) | 0.1102(5) |
| O(w6) | -0.0924(4) | 0.4789(7) | 0.1378(5) |
| O(w7) | 0.3188(4) | 0.4284(7) | 0.1228(5) |
| H(D)11 | 0.4571(6) | 0.239(1) | 0.3901(8) |
| H(D)12 | 0.3541(6) | 0.278(1) | 0.4187(8) |
| H(D)21 | 0.3323(6) | 0.763(1) | 0.4851(8) |
| H(D)22 | 0.4281(6) | 0.769(1) | 0.4563(8) |
| H(D)31 | 0.6334(6) | 0.439(1) | 0.3649(8) |
| H(D)32 | 0.5901(6) | 0.627(1) | 0.3191(8) |
| H(D)41 | 0.1581(6) | 0.618(1) | 0.1259(8) |
| H(D)42 | 0.1219(6) | 0.793(1) | 0.0664(8) |
| H(D)51 | 0.1491(6) | 0.370(1) | 0.1706(8) |
| H(D)52 | 0.0631(6) | 0.211(1) | 0.1340(8) |
| H(D)61 | -0.1371(6) | 0.551(1) | 0.1171(8) |
| H(D)62 | -0.0931(6) | 0.361(1) | 0.1802(8) |
| H(D)71 | 0.3667(6) | 0.493(1) | 0.1712(8) |
| H(D)72 | 0.2818(6) | 0.487(1) | 0.0537(8) |
Note: Atomic coordinates are derived from the isostructural compound FeSO₄·7D₂O.[6][9]
Bond Lengths and Angles
Selected interatomic distances and angles provide insight into the coordination environment of the manganese and sulfate ions.
| Bond | Length (Å) | Angle | Angle (°) |
| Mn1-O(w1) | 2.14(1) | O(w1)-Mn1-O(w2) | 91.1(4) |
| Mn1-O(w2) | 2.15(1) | O(w1)-Mn1-O(w3) | 90.2(4) |
| Mn1-O(w3) | 2.13(1) | O(w2)-Mn1-O(w3) | 90.5(4) |
| Mn2-O(w4) | 2.14(1) | O(w4)-Mn2-O(w5) | 91.0(4) |
| Mn2-O(w5) | 2.15(1) | O(w4)-Mn2-O(w6) | 89.9(4) |
| Mn2-O(w6) | 2.19(1) | O(w5)-Mn2-O(w6) | 90.8(4) |
| S-O1 | 1.48(1) | O1-S-O2 | 109.5(5) |
| S-O2 | 1.47(1) | O1-S-O3 | 109.2(5) |
| S-O3 | 1.48(1) | O2-S-O4 | 109.8(5) |
| S-O4 | 1.47(1) | O3-S-O4 | 109.1(5) |
Note: Bond lengths and angles are derived from the isostructural compound FeSO₄·7D₂O and may vary slightly for MnSO₄·7H₂O.[6][9]
Experimental Protocols
The determination of the crystal structure of manganese sulfate heptahydrate involves the growth of high-quality single crystals followed by diffraction analysis.
Synthesis and Crystal Growth
Single crystals of manganese sulfate heptahydrate suitable for X-ray diffraction can be grown from an aqueous solution by slow evaporation.
Protocol:
-
Prepare a saturated aqueous solution of manganese sulfate at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean crystallizing dish.
-
Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.
-
Place the dish in a vibration-free environment at a constant temperature.
-
Monitor the solution over several days to weeks for the formation of well-defined single crystals.
-
Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully extract them from the solution and dry them with filter paper.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful technique for determining the unit cell parameters, space group, and atomic positions of a crystalline material.[9]
Protocol:
-
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss.
-
Center the crystal in the X-ray beam.
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal orientation.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for absorption, Lorentz, and polarization effects.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods until the model converges and provides a good fit to the data.
-
Neutron Diffraction
Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms, which is crucial for understanding the hydrogen bonding network in hydrated crystals.[10]
Protocol:
-
Crystal Growth (Deuterated Sample): For enhanced signal-to-noise in neutron diffraction, it is advantageous to grow crystals from a deuterated solvent (D₂O). The protocol is similar to that for the hydrated crystal, but using D₂O instead of H₂O.
-
Data Collection:
-
Mount a large, high-quality single crystal (typically larger than for SC-XRD) on a suitable holder.
-
Position the crystal in the neutron beam of a research reactor or spallation source.
-
Collect diffraction data over a range of crystal orientations. Due to lower neutron flux compared to X-rays, data collection times are significantly longer.
-
-
Data Processing and Refinement:
-
The data processing and refinement steps are analogous to those for SC-XRD, but with software specifically designed for neutron diffraction data. The refinement will yield precise positions for all atoms, including deuterium (hydrogen).
-
Manganese-Related Signaling Pathways in Drug Development
Manganese is an essential trace element that acts as a cofactor for numerous enzymes and is involved in various biological processes. Its dysregulation is implicated in several pathological conditions, making the signaling pathways it influences relevant to drug development.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Manganese has been shown to activate this pathway.[11][12]
Caption: Manganese-activated PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is another key regulator of cell proliferation, differentiation, and survival. Manganese exposure can also modulate this pathway.[13][14]
Caption: Manganese-influenced MAPK/ERK signaling cascade.
Neuroinflammatory Signaling Pathways
In the context of neurobiology and drug development for neurodegenerative diseases, manganese-induced neuroinflammation is a critical area of study. Key pathways involved include NF-κB and cGAS-STING.[11][15]
Caption: Manganese-activated neuroinflammatory signaling pathways.
Conclusion
The detailed crystal structure analysis of manganese sulfate heptahydrate, facilitated by data from its isostructural analogues, provides a solid foundation for understanding its properties and behavior. For researchers in drug development, the interplay between manganese and key cellular signaling pathways highlights potential therapeutic targets and toxicological considerations. The experimental protocols outlined in this guide offer a practical framework for the in-depth characterization of this and similar hydrated crystalline compounds. A comprehensive grasp of both the structural chemistry and the biological implications of manganese sulfate heptahydrate is essential for its effective and safe application in scientific research and development.
References
- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]
- 6. The atomic structure and hydrogen bonding of deuterated melanterite, FeSO₄·7D₂O - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. rosa.uniroma1.it [rosa.uniroma1.it]
- 9. [PDF] THE ATOMIC STRUCTURE AND HYDROGEN BONDING OF DEUTERATED MELANTERITE , FeSO | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mindat.org [mindat.org]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
